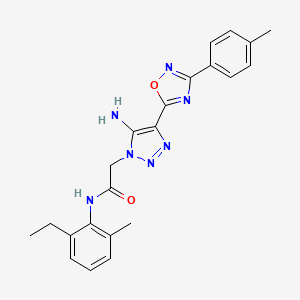
2-(5-amino-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N7O2 and its molecular weight is 417.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-amino-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide represents a novel class of bioactive compounds that combines multiple heterocyclic frameworks known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound features:
- Oxadiazole and Triazole Moieties : Both are recognized for their pharmacological significance.
- Aromatic Substituents : The p-tolyl and ethyl-methyl phenyl groups enhance lipophilicity and biological interactions.
Anticancer Properties
Research indicates that compounds containing oxadiazole and triazole structures exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often target key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Case Studies :
- A study demonstrated that triazole derivatives showed potent inhibitory effects against various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancers .
- Another investigation highlighted the dual anticancer activity of 3-amino-1,2,4-triazole derivatives against multiple cancer types .
Antimicrobial Activity
Compounds with oxadiazole rings have shown promising antimicrobial properties. The oxadiazole scaffold is known to interact with microbial enzymes, leading to inhibition of growth.
Anti-inflammatory Effects
Some studies suggest that derivatives of triazole and oxadiazole may possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibiting enzymes such as HDAC and telomerase disrupts cancer cell cycle progression.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells through mitochondrial pathways.
- Antiangiogenesis : Compounds have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds:
- A review highlighted the potential of 1,3,4-oxadiazoles in anticancer drug development due to their ability to inhibit specific biological targets involved in cancer progression .
- The structure–activity relationship (SAR) studies revealed that substituents on the oxadiazole ring significantly influence biological activity, suggesting avenues for optimization .
Propriétés
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c1-4-15-7-5-6-14(3)18(15)24-17(30)12-29-20(23)19(26-28-29)22-25-21(27-31-22)16-10-8-13(2)9-11-16/h5-11H,4,12,23H2,1-3H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCJBSZQMJDJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














